molecular formula C17H17BrClFN4O B2412712 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034380-63-5

5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2412712
CAS No.: 2034380-63-5
M. Wt: 427.7
InChI Key: DDMXFUNIRMQSTC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide apart is its combination of halogen atoms and the pyrimidine-piperidine moiety. This unique structure can confer specific chemical and biological properties that are not present in simpler halogenated benzamides .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClFN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXFUNIRMQSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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